2-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2,5-DICHLOROPHENYL {[5-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER is a complex organic compound featuring a unique combination of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and furyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a CDK2 inhibitor .
Preparation Methods
The synthesis of 2,5-DICHLOROPHENYL {[5-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions . Industrial production methods may involve optimizing these conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized under specific conditions to form corresponding furyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like Pd/C, and nucleophiles like sodium methoxide (NaOMe).
Scientific Research Applications
2,5-DICHLOROPHENYL {[5-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the active site of CDK2, where the compound binds and prevents the phosphorylation of downstream targets, thereby disrupting cell cycle progression .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Thioglycoside derivatives: Also exhibit significant cytotoxic activities. The uniqueness of 2,5-DICHLOROPHENYL {[5-(7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL} ETHER lies in its specific combination of functional groups, which enhances its biological activity and specificity towards CDK2.
Properties
Molecular Formula |
C17H10Cl2N6O2 |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
4-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H10Cl2N6O2/c18-9-1-3-12(19)14(5-9)26-7-10-2-4-13(27-10)16-22-17-11-6-21-23-15(11)20-8-25(17)24-16/h1-6,8H,7H2,(H,21,23) |
InChI Key |
OMTSIAIGKFUJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5)Cl |
Origin of Product |
United States |
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